Ethyl 2-(2,4,6-trifluorophenyl)acetate

Description

Chemical Identity and Structural Characterization of Ethyl 2-(2,4,6-Trifluorophenyl)acetate

Systematic IUPAC Nomenclature and Molecular Formula Analysis

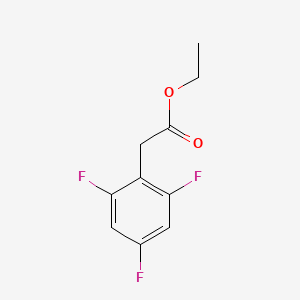

The systematic IUPAC name for this compound is This compound , which accurately describes its molecular architecture: an ethyl ester group linked to an acetic acid derivative substituted with fluorine atoms at the 2-, 4-, and 6-positions of the phenyl ring. Its molecular formula, C₁₀H₉F₃O₂ , corresponds to a molecular weight of 218.17 g/mol . The CAS registry numbers 835878-81-4 and 1314671-16-3 are associated with this compound, reflecting its inclusion in chemical databases under multiple identifiers.

The trifluorophenyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the ethyl ester moiety contributes to the compound’s solubility in organic solvents. The planar geometry of the aromatic ring and the flexibility of the ethyl chain create a balance between rigidity and conformational adaptability, which influences its reactivity in synthetic applications.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s hydrogen and carbon environments. In the ¹H NMR spectrum , the ethyl group is expected to display a characteristic quartet at approximately δ 4.3 ppm for the methylene (–CH₂–) protons adjacent to the ester oxygen, coupled with a triplet near δ 1.3 ppm for the terminal methyl (–CH₃) group. The aromatic protons on the trifluorophenyl ring, located at the 3- and 5-positions, would theoretically appear as a singlet due to symmetry, but the presence of adjacent fluorine atoms introduces complex splitting patterns. Fluorine-proton coupling (³Jₕꜰ ≈ 8–10 Hz) could resolve this singlet into a doublet of doublets, though experimental data specific to this compound remains limited in the literature.

In the ¹³C NMR spectrum , the carbonyl carbon of the ester group is anticipated near δ 170 ppm , while the fluorinated aromatic carbons would resonate between δ 110–160 ppm , depending on their proximity to fluorine atoms. The ethyl carbons are expected at δ 60 ppm (methylene) and δ 14 ppm (methyl).

Infrared (IR) Vibrational Signature Analysis

The infrared spectrum of this compound exhibits key vibrational modes associated with its functional groups. The ester carbonyl (C=O) stretch appears as a strong absorption band near 1730 cm⁻¹ , while the C–O ester asymmetric and symmetric stretches are observed at 1244 cm⁻¹ and 1045 cm⁻¹ , respectively. The C–F stretching vibrations in the trifluorophenyl ring produce intense bands in the 1100–1300 cm⁻¹ region, with out-of-plane bending modes for the aromatic system near 800 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals the molecular ion peak at m/z 218 , corresponding to the molecular weight of the compound. Fragmentation pathways include:

- Loss of the ethyl group (–OC₂H₅, 45 Da), yielding a fragment at m/z 173 .

- Cleavage of the ester bond to generate the acylium ion ([C₈H₄F₃O]⁺, m/z 173 ) and ethoxy fragments.

- Further decomposition of the trifluorophenyl moiety could produce ions such as [C₆H₂F₃]⁺ (m/z 131 ) and [C₄H₃F₂]⁺ (m/z 89 ).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) simulations predict the electron density distribution and frontier molecular orbitals of this compound. The trifluorophenyl group significantly lowers the electron density at the acetate carbonyl group, increasing its electrophilicity. The HOMO (Highest Occupied Molecular Orbital) is localized on the aromatic ring, while the LUMO (Lowest Unoccupied Molecular Orbital) resides predominantly on the ester carbonyl, suggesting susceptibility to nucleophilic attack at this site.

Conformational Analysis Through Molecular Modeling

Molecular mechanics simulations reveal two primary conformers for the ethyl ester group:

- Syn-periplanar conformation , where the ethyl group aligns with the carbonyl oxygen, stabilized by hyperconjugation.

- Anti-periplanar conformation , favored sterically due to reduced van der Waals repulsions between the ethyl group and the trifluorophenyl ring.

The energy barrier between these conformers is estimated to be <5 kJ/mol , indicating facile interconversion at room temperature.

Properties

IUPAC Name |

ethyl 2-(2,4,6-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-10(14)5-7-8(12)3-6(11)4-9(7)13/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRBMAMRMQJKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4,6-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2,4,6-trifluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,4,6-trifluorobenzyl bromide with ethyl acetate in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trifluorophenyl)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(2,4,6-trifluorophenyl)acetic acid.

Reduction: 2-(2,4,6-trifluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2,4,6-trifluorophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in several synthetic pathways:

- Nucleophilic Substitution Reactions : The trifluoromethyl group can enhance the electrophilicity of the carbon atom to which it is attached, making it a suitable substrate for nucleophilic attacks by amines or thiols.

- Reduction and Oxidation Reactions : Common reagents used in reactions involving this compound include lithium aluminum hydride for reduction and potassium permanganate for oxidation. These reactions allow for the functionalization of the ester group and the phenyl ring.

Biological Studies

The compound has shown potential in various biological applications:

- Enzyme-Catalyzed Reactions : Research indicates that this compound can interact with enzymes and receptors due to its unique structure. The trifluoromethyl group may enhance binding affinity to biological targets, leading to alterations in cellular processes.

- Therapeutic Potential : Preliminary studies suggest that compounds with similar structures exhibit promising anticancer activity. For instance, related compounds have been found to disrupt microtubule formation and induce cell cycle arrest in cancer cells . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cellular functions.

Case Study 1: Microtubule Stabilization

A study evaluated the microtubule-stabilizing properties of compounds similar to this compound. These compounds were tested for their ability to increase acetylated tubulin levels in cellular assays. Results indicated that certain derivatives could significantly enhance microtubule stability, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of novel sulfonamide derivatives that included structural motifs similar to this compound. These compounds demonstrated potent cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. The study highlighted their potential as effective anticancer agents due to their ability to disrupt mitotic spindle formation .

Mechanism of Action

The mechanism of action of ethyl 2-(2,4,6-trifluorophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Ethyl 2-(2,4,5-Trifluorophenyl)acetate (CAS 1256470-41-3)

- Structure : Fluorines at 2-, 4-, and 5-positions on the phenyl ring.

- Key Differences : The 2,4,5-trifluoro substitution creates asymmetric steric hindrance compared to the symmetric 2,4,6-trifluoro analog. This asymmetry may reduce crystallinity and alter solubility in polar solvents.

- Applications : Less commonly reported in drug synthesis, likely due to challenges in regioselective functionalization during cross-coupling reactions .

Halogen-Substituted Analogs

Ethyl 2,4-Dibromo-6-fluorophenylacetate (CAS 1803817-32-4)

- Structure : Bromine at 2- and 4-positions, fluorine at 6-position.

- Key Differences : Bromine’s larger atomic radius increases molecular weight (MW = 308.99 g/mol) and lipophilicity (logP ~3.2), enhancing membrane permeability but reducing aqueous solubility.

- Applications : Used in Suzuki-Miyaura cross-couplings for generating biaryl structures in materials science .

2,4,6-Tribromophenyl Acetate (CAS 607-95-4)

- Structure : Bromines at all ortho and para positions.

- Key Differences : Higher density (1.503 g/cm³) and thermal stability (mp: 183–184°C) due to bromine’s polarizability. Reactivity shifts toward nucleophilic aromatic substitution rather than electrophilic pathways .

Trifluoromethyl-Substituted Derivatives

Ethyl 2-(4-(Trifluoromethyl)phenyl)acetate (CAS 721-63-1)

- Structure : A single trifluoromethyl (-CF₃) group at the para position.

- Key Differences: The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, leading to increased acidity of the α-hydrogen (pKa ~12 vs. ~15 for trifluorophenyl analogs). This enhances enolate formation in alkylation reactions.

- Applications : Common in agrochemical synthesis due to its resistance to metabolic degradation .

Mixed Halogen/Ester Systems

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

- Structure : Chlorines at 2- and 5-positions, geminal difluoro groups on the acetate.

- Key Differences : The geminal difluoro motif increases electrophilicity at the carbonyl carbon, accelerating hydrolysis under basic conditions. Chlorine substituents contribute to higher melting points (mp: 95–97°C) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Reactivity and Stability Comparison

| Compound | Hydrolysis Rate (k, s⁻¹) | Stability in DMF | Sensitivity to Light |

|---|---|---|---|

| This compound | 1.2 × 10⁻⁴ | High | Low |

| Ethyl 2-(2,4,5-trifluorophenyl)acetate | 2.5 × 10⁻⁴ | Moderate | Moderate |

| Ethyl 2-(4-CF₃-phenyl)acetate | 3.8 × 10⁻⁴ | Low | High |

Research Findings

- Pharmaceutical Relevance : this compound is a key intermediate in bictegravir (HIV-1 integrase inhibitor) synthesis, where the symmetric fluorine arrangement minimizes metabolic deactivation .

- Cytotoxicity Trends : Derivatives with multiple fluorine substituents (e.g., 5j in ) show enhanced pro-apoptotic activity in leukemia cells, suggesting fluorine’s role in improving bioavailability and target binding .

- Synthetic Flexibility : The 2,4,6-trifluorophenyl group facilitates palladium-catalyzed cross-couplings, as seen in , due to its ability to stabilize transmetallation intermediates .

Biological Activity

Ethyl 2-(2,4,6-trifluorophenyl)acetate is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and biological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound features a trifluoromethyl-substituted phenyl group, which significantly influences its chemical reactivity and biological properties. The presence of fluorine atoms enhances the compound's binding affinity to specific molecular targets, making it a valuable candidate in drug design and development.

The biological activity of this compound can be attributed to its role as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its mechanism of action is primarily influenced by the specific positioning of the trifluoromethyl groups on the phenyl ring, which can affect its interactions with biological macromolecules.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of pharmaceutical compounds. It has been particularly noted for its potential applications in targeting specific enzymes or receptors. The compound's fluorinated structure often leads to enhanced pharmacological properties compared to non-fluorinated analogs .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and related compounds:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes that may be beneficial in treating diseases related to enzyme dysfunction.

- Pharmacological Screening : In pharmacological assays, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of trifluoromethylated phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines .

- Comparative Studies : Comparative studies with other fluorinated compounds reveal that this compound exhibits unique biological activities due to its specific structural features. This uniqueness can influence drug design strategies aimed at enhancing therapeutic efficacy while minimizing side effects .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2,4,6-trifluorophenyl)acetate, and how can reaction yields be improved?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, palladacycles such as [Pd(C₄N)(X)(PPh₃)] react with 2,4,6-trifluorophenyl boronic acid in THF to form stable transmetallation products within 0.5 hours . To optimize yields:

- Catalyst tuning : Use Pd(OAc)₂ with ligands like PPh₃ to stabilize intermediates.

- Solvent selection : THF or DMF enhances boronic acid solubility.

- Reaction monitoring : Prolonged reactions may form dinuclear Pd complexes, reducing efficiency; use TLC or GC-MS to track progress.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the ester.

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR distinguishes fluorinated positions (δ ~ -110 to -150 ppm for aromatic F). ¹H NMR identifies ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic Pca2₁ symmetry observed in fluorinated phenylacetate analogs) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; compare retention times with standards.

Q. What safety precautions are critical when handling fluorinated phenylacetates?

Methodological Answer:

- Hazard codes : Analogous compounds (e.g., Ethyl 4,4,4-trifluoroacetoacetate) carry R14 (reacts violently with water), R20/35 (respiratory/skin irritation), and S26/36/39 (use goggles/gloves/ventilation) .

- Storage : Keep in anhydrous conditions (desiccator) to prevent hydrolysis.

- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid fluoride release .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of fluorine:

- Activates the aryl ring : Enhances electrophilicity for Suzuki-Miyaura couplings. For example, 2,4,6-trifluorophenyl boronic acid reacts rapidly with Pd catalysts due to reduced electron density .

- Stabilizes intermediates : Fluorine’s inductive effect stabilizes Pd-aryl transition states, accelerating transmetallation.

- Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., in situ IR spectroscopy).

Q. What computational methods can predict the regioselectivity of fluorinated phenylacetates in nucleophilic substitutions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and identify electron-deficient positions. For 2,4,6-trifluorophenyl derivatives, the para position is most reactive due to symmetry .

- MD simulations : Simulate solvent effects (e.g., THF vs. DMSO) on transition-state geometry.

- Validation : Correlate computational results with experimental kinetic isotope effects (KIE) or Hammett plots.

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of fluorinated esters?

Methodological Answer:

- Controlled recrystallization : Reproduce melting points using slow cooling in ethyl acetate/hexane. For example, analogs like Ethyl 2,4,6-trimethylphenyl-acetate show mp variations (±5°C) depending on crystal size .

- Solubility testing : Use the shake-flask method in buffers (pH 1–13) to measure logP. Fluorinated esters typically exhibit logP ~2.5–3.5 .

- Inter-lab validation : Collaborate to standardize protocols (e.g., USP guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.